Ethyl 6-hydroxy-1H-indole-5-carboxylate
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Overview
Description
Ethyl 6-hydroxy-1H-indole-5-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are used in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of Ethyl 6-hydroxy-1H-indole-5-carboxylate typically involves the reaction of indole derivatives with ethyl chloroformate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 6-hydroxy-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as alcohols or amines.
Substitution: It can undergo electrophilic substitution reactions, particularly at the indole ring, due to the presence of electron-donating groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or nitro groups . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 6-hydroxy-1H-indole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including antiviral and anticancer agents.
Medicine: Its derivatives are investigated for their potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-hydroxy-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Ethyl 6-hydroxy-1H-indole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-hydroxy-1H-indole-3-carboxylate: This compound has a similar structure but differs in the position of the hydroxy and carboxylate groups.
Mthis compound: This compound has a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties .
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 6-hydroxy-1H-indole-5-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)8-5-7-3-4-12-9(7)6-10(8)13/h3-6,12-13H,2H2,1H3 |
InChI Key |
KMLWKKDDMCQPMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C(=C1)C=CN2)O |
Origin of Product |
United States |
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